molecular formula C10H16ClN3O B1522584 N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide CAS No. 1311313-75-3

N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide

Cat. No.: B1522584
CAS No.: 1311313-75-3
M. Wt: 229.71 g/mol
InChI Key: SACKDXVGYVHUJB-UHFFFAOYSA-N
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Description

N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide is a chemical compound with the molecular formula C10H16ClN3O . It is a chloroacetamide derivative based on a 1-tert-butyl-3-methyl-1H-pyrazol-5-amine scaffold, a key intermediate in synthetic organic chemistry . The tert-butyl group on the pyrazole nitrogen can serve as a protecting group in multi-step synthesis, allowing for selective functionalization and later deprotection to access the corresponding NH-pyrazole derivatives . This compound is characterized by its acetamide moiety, which makes it a versatile building block for the development of more complex molecules, particularly in pharmaceutical and agrochemical research. Researchers value it for its potential in nucleophilic substitution reactions, where the chloroacetate group can be readily displaced to form new carbon-nitrogen or carbon-sulfur bonds. The product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O/c1-7-5-8(12-9(15)6-11)14(13-7)10(2,3)4/h5H,6H2,1-4H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACKDXVGYVHUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCl)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152687
Record name Acetamide, 2-chloro-N-[1-(1,1-dimethylethyl)-3-methyl-1H-pyrazol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311313-75-3
Record name Acetamide, 2-chloro-N-[1-(1,1-dimethylethyl)-3-methyl-1H-pyrazol-5-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311313-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-[1-(1,1-dimethylethyl)-3-methyl-1H-pyrazol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

  • 1-tert-butyl-3-methyl-1H-pyrazol-5-amine : The key pyrazole amine intermediate, which can be synthesized or commercially obtained.
  • 2-chloroacetyl chloride : The acylating agent providing the 2-chloroacetamide functionality.
  • Base : Typically an organic base such as triethylamine or pyridine to neutralize HCl formed during the reaction.
  • Solvent : Commonly dichloromethane (DCM) or other aprotic solvents.

Reaction Conditions

  • The pyrazole amine is dissolved in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
  • The base is added to the solution to capture hydrochloric acid generated.
  • 2-chloroacetyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.
  • The reaction mixture is stirred for several hours at room temperature to ensure complete conversion.
  • The product is isolated by aqueous workup, extraction, and purification via recrystallization or chromatography.

Representative Synthetic Scheme

Step Reagents and Conditions Outcome
1 1-tert-butyl-3-methyl-1H-pyrazol-5-amine + Triethylamine in DCM Formation of pyrazole amine solution
2 Addition of 2-chloroacetyl chloride dropwise at 0–5 °C Acylation to form this compound
3 Stirring at room temperature for 4–6 hours Completion of reaction
4 Aqueous workup and extraction Removal of impurities and isolation of crude product
5 Purification by recrystallization or column chromatography Pure target compound

Detailed Research Findings and Optimization

Reaction Yield and Purity

  • Typical yields for this acylation range from 70% to 90%, depending on the purity of starting materials and reaction conditions.
  • Use of dry solvents and inert atmosphere improves yield by preventing hydrolysis of acyl chloride.
  • Slow addition of 2-chloroacetyl chloride at low temperature minimizes side reactions such as over-acylation or polymerization.

Alternative Approaches

  • Some studies report the use of 2-chloroacetic anhydride as an alternative acylating agent, which can provide milder reaction conditions but may require longer reaction times.
  • Microwave-assisted synthesis has been explored to reduce reaction time to minutes with comparable yields.

Characterization

  • The product is characterized by NMR (both ^1H and ^13C), confirming the amide bond formation and the presence of the tert-butyl and methyl substituents on the pyrazole ring.
  • Mass spectrometry confirms the molecular weight consistent with the formula C10H16ClN3O.
  • IR spectroscopy shows characteristic amide carbonyl absorption near 1650 cm^-1.

Data Table: Summary of Preparation Parameters

Parameter Condition/Value Notes
Pyrazole amine source Commercial or synthesized Purity > 98% recommended
Acylating agent 2-chloroacetyl chloride Alternative: 2-chloroacetic anhydride
Solvent Dichloromethane (dry) Anhydrous conditions preferred
Base Triethylamine or pyridine Neutralizes HCl byproduct
Temperature 0–5 °C during addition, then RT Controls reaction rate and selectivity
Reaction time 4–6 hours Longer times may be needed with anhydride
Yield 70–90% Dependent on conditions and purification
Purification method Recrystallization or chromatography Ensures high purity product

Comparative Analysis with Related Pyrazole Chloroacetamides

While direct literature on this compound is limited, related compounds such as N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide have been synthesized using similar acylation strategies. These methods confirm the robustness of the acylation approach with chloroacetyl chloride on substituted pyrazole amines.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chlorine atom in the acetamide moiety can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, which can replace the chlorine atom to form various derivatives.

  • Oxidation and Reduction: : The pyrazole ring and the acetamide moiety can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions (room temperature to 60°C) to achieve substitution at the chlorine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the pyrazole ring, although care must be taken to avoid over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the acetamide moiety or the pyrazole ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an N-substituted acetamide derivative, while oxidation of the pyrazole ring could lead to pyrazole N-oxides.

Scientific Research Applications

Chemistry

In chemistry, N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating libraries of compounds for screening in various applications.

Biology and Medicine

In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or fungicides. Its ability to undergo various chemical reactions makes it a versatile precursor for creating active ingredients in these products.

Mechanism of Action

The mechanism by which N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific modifications made to the compound and the biological context in which it is used.

Comparison with Similar Compounds

Impact on Properties :

  • Electronic Effects : Substitution patterns alter electron density distribution. The 1-tert-butyl group may stabilize the pyrazole ring via inductive effects, influencing reactivity in condensation or cyclization reactions.
  • Crystallinity : While data on the target compound’s crystal structure is unavailable, positional isomerism often leads to divergent packing efficiencies and melting points.
Property Target Compound (1-tert-butyl) Positional Isomer (3-tert-butyl)
Molecular Formula C₁₀H₁₆ClN₃O C₁₀H₁₆ClN₃O
Substituent Positions 1-tert-butyl, 3-methyl 3-tert-butyl, 1-methyl
Steric Hindrance High at N1 High at N3

Aromatic Chloroacetamide Derivative: N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide

Structural Differences: This compound (C₁₅H₁₁Cl₂NO₂) replaces the pyrazole ring with a benzoyl-substituted chlorophenyl group. The chloroacetamide group is attached to an aromatic system .

Key Comparisons :

  • Hydrogen Bonding : The benzoyl derivative exhibits intramolecular N-H···O hydrogen bonds and C-H···O interactions, forming centrosymmetric dimers (graph sets S(6) and R₂²(8)) . In contrast, the target compound’s pyrazole ring may engage in weaker C-H···π or N-H···O interactions, depending on substituent orientation.
  • Solubility : The aromatic benzoyl group likely reduces solubility in polar solvents compared to the aliphatic pyrazole core.
  • Reactivity : The electron-withdrawing benzoyl group may deactivate the acetamide moiety toward nucleophilic substitution relative to the electron-rich pyrazole system.
Property Target Compound Benzoyl Derivative
Core Structure Pyrazole Benzoyl-chlorophenyl
Hydrogen Bonding Potential weak C-H···π/N-H···O Strong N-H···O, C-H···O dimers
Molecular Weight 229.71 g/mol 316.16 g/mol

Complex Pyrazole-Acetamide Derivative (Compound 167)

Structural Differences :
This patented compound () features a highly substituted pyrazole ring fused with indazol, pyridin, and cyclopropane groups. The chloroacetamide is part of a larger, multifunctional structure .

Key Comparisons :

  • Bioactivity : Compound 167’s complexity suggests designed bioactivity (e.g., kinase inhibition), whereas the target compound’s simpler structure may serve as a synthetic precursor.
  • Stereochemical Complexity : Compound 167 exists as atropisomers due to restricted rotation, a feature absent in the target compound.
  • Synthetic Accessibility : The target compound’s synthesis is likely more straightforward, avoiding the multistep protocols required for polycyclic systems.

Biological Activity

N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide, identified by its CAS number 1311313-75-3, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.

  • Molecular Formula : C₁₀H₁₆ClN₃O
  • Molecular Weight : 229.71 g/mol
  • Structure : The compound features a pyrazole ring substituted with a tert-butyl group and a chloroacetamide moiety.

This compound exhibits several biological activities that can be attributed to its structural characteristics:

  • Enzyme Inhibition : This compound has been studied for its potential as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it may act on protease-activated receptors, which are crucial in thrombin signaling and platelet aggregation .
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar pyrazole structures can exhibit antimicrobial activity, potentially making this compound useful in treating infections .
  • Anticancer Activity : Research indicates that pyrazole derivatives may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionPotent against SMYD2 with Kd = 540 nM
AntimicrobialExhibits activity against various pathogens
AnticancerInduces apoptosis in cancer cell lines

Case Studies

  • Inhibition of SMYD2 : A study characterized the binding affinity of this compound to SMYD2, demonstrating its potential as a selective inhibitor. The compound showed a submicromolar binding constant, indicating strong interaction with the target enzyme and reduced off-target effects due to high enthalpic contributions to binding energy .
  • Antimicrobial Testing : In vitro studies have shown that similar pyrazole derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Although specific data for this compound is limited, the structural similarities suggest potential efficacy .
  • Cancer Cell Lines : Research on related compounds has indicated that pyrazole derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting that this compound may share these properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 5-amino-1-tert-butyl-3-methyl-1H-pyrazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under controlled temperatures (0–5°C initially, then room temperature) to minimize side reactions . Solvents like tetrahydrofuran (THF) or dioxane are preferred for their polarity and stability. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization from ethanol or pet-ether .

Q. How is the compound characterized structurally?

  • Methodology :

  • Spectroscopy : Nuclear magnetic resonance (NMR) confirms the presence of tert-butyl (δ ~1.2 ppm, singlet), pyrazole protons (δ ~6.0–6.5 ppm), and chloroacetamide groups (δ ~4.0–4.3 ppm for CH2Cl).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond angles and hydrogen-bonding networks. For example, the N–C–C–Cl torsion angle may deviate slightly from planarity (e.g., −12.1° in analogous structures) .

Q. What solvents and conditions stabilize the compound during storage?

  • Methodology : The compound is hygroscopic and light-sensitive. Store in amber vials under inert gas (N2/Ar) at room temperature. Polar aprotic solvents (e.g., DMF, DMSO) are suitable for dissolution, but prolonged storage in these may accelerate decomposition. Purity is maintained via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., hydrogen-bonding patterns) be resolved?

  • Methodology :

  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen-bonding motifs (e.g., S(6) rings or R²₂ dimers). For example, intramolecular N–H···O bonds and intermolecular C–H···O/π interactions stabilize crystal packing .
  • High-Resolution Data : Collect diffraction data at low temperatures (100 K) to reduce thermal motion artifacts. SHELXPRO or OLEX2 can model disorder and validate hydrogen-bond geometries against van der Waals radii .

Q. What strategies mitigate decomposition during derivatization (e.g., thiazole or oxadiazole synthesis)?

  • Methodology :

  • Controlled Reactivity : Use mild bases (K2CO3) and low temperatures to avoid hydrolysis of the chloroacetamide group. For example, coupling with thiazole amines requires dropwise addition of chloroacetyl chloride to prevent exothermic side reactions .
  • Protecting Groups : Introduce tert-butyl or THP (tetrahydropyranyl) groups to shield reactive sites during multi-step syntheses .

Q. How do substituent variations impact biological activity in derivatives?

  • Methodology :

  • SAR Studies : Replace the tert-butyl group with cyclopropyl or aryl groups to modulate lipophilicity. For instance, pyrazole-thiazole hybrids exhibit enhanced antimicrobial activity due to increased π-π stacking with bacterial enzymes .
  • In Silico Modeling : Use docking simulations (AutoDock Vina) to predict binding affinities for targets like cytochrome P450 or kinase enzymes. Validate with in vitro assays (MIC, IC50) .

Q. What analytical techniques resolve conflicting bioactivity data across studies?

  • Methodology :

  • Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may explain variability.
  • Crystallographic Correlation : Cross-reference bioactivity with crystal structure data to identify conformational polymorphisms affecting receptor binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide

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